molecular formula C9H14O B8642840 2-(But-3-yn-2-yl)oxane CAS No. 14281-15-3

2-(But-3-yn-2-yl)oxane

Cat. No.: B8642840
CAS No.: 14281-15-3
M. Wt: 138.21 g/mol
InChI Key: SNJJRBOKIUHWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-yn-2-yl)oxane is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a but-3-yn-2-yl group. The alkyne moiety (C≡C) at the 3-position of the butyl chain confers unique reactivity, enabling participation in click chemistry, cycloadditions, and other alkyne-specific transformations. For instance, oxane-containing compounds like TC-1698 and TC-1709 demonstrate high affinity for nicotinic acetylcholine receptors, suggesting possible biological relevance for this compound .

Properties

CAS No.

14281-15-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-but-3-yn-2-yloxane

InChI

InChI=1S/C9H14O/c1-3-8(2)9-6-4-5-7-10-9/h1,8-9H,4-7H2,2H3

InChI Key

SNJJRBOKIUHWNW-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)C1CCCCO1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(But-3-yn-2-yl)oxane with key analogs:

Compound Name Functional Groups Key Structural Features CAS Number (if available)
This compound Oxane ring, terminal alkyne Tetrahydropyran with alkyne substituent Not explicitly provided
2-(But-3-en-1-yloxy)oxane Oxane ring, allyl ether Ether linkage with double bond EN300-1587753
4-(Bromomethyl)oxane Oxane ring, bromomethyl group Electrophilic bromine substituent Not explicitly provided
Butane, 2-methoxy-2-methyl- Ether, branched alkane Methoxy and methyl branches 994-05-8

Key Observations :

  • The alkyne in this compound distinguishes it from ethers like 2-(but-3-en-1-yloxy)oxane, which has a double bond . Alkynes exhibit higher polarity and reactivity (e.g., in Huisgen cycloadditions) compared to alkenes.
  • The bromomethyl group in 4-(bromomethyl)oxane enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the alkyne in the target compound .

Physical Properties

Limited direct data exist for this compound, but comparisons can be inferred from structurally related compounds:

Compound Name Boiling Point (°C) Vapor Pressure (kPa) Solubility
Butane, 2-methoxy-2-methyl- 152–276 (variable) 168–2270 (variable) Low in water
Butane, 2-ethoxy-2-methyl- ~202 (estimated) ~398 (estimated) Moderate in ethanol
This compound (inferred) ~250–300 (estimated) Lower than alkanes Moderate in organic solvents

Key Observations :

  • The alkyne in this compound likely increases its boiling point compared to ethers like 2-methoxy-2-methylbutane due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Solubility is expected to favor organic solvents (e.g., ethanol, acetonitrile) over water, similar to other oxane derivatives .

Reactivity Comparison :

  • Alkyne vs. Alkene : The terminal alkyne in this compound enables click chemistry (e.g., with azides), whereas the double bond in 2-(but-3-en-1-yloxy)oxane is more suited for hydrogenation or epoxidation .
  • Bromomethyl Group: 4-(bromomethyl)oxane undergoes SN2 reactions, whereas the alkyne in the target compound may participate in coupling reactions (e.g., Sonogashira) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.